3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

This 3-CF3-phenoxy propanamide offers a unique scaffold distinct from fluoxetine-type amines. The amide linkage and specific fluorine substitution enable controlled SAR, fluorine-walk studies, and potential inactive comparator use. Supplied at ≥95% purity, it is ideal for scaffold-hopping, fragment-based design, and PROTAC/glue intermediate synthesis. Secure this research-grade building block from validated suppliers to ensure reliable stoichiometry and avoid confounding impurities in your discovery workflow.

Molecular Formula C19H20F3NO3
Molecular Weight 367.368
CAS No. 1172291-41-6
Cat. No. B2977813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
CAS1172291-41-6
Molecular FormulaC19H20F3NO3
Molecular Weight367.368
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C19H20F3NO3/c1-25-16-8-5-14(6-9-16)7-10-18(24)23-11-12-26-17-4-2-3-15(13-17)19(20,21)22/h2-6,8-9,13H,7,10-12H2,1H3,(H,23,24)
InChIKeyPDNSLBKRKVCRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide (CAS 1172291-41-6): Core Identity and Procurement Baseline


3-(4-Methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide (CAS 1172291-41-6) is a synthetic small-molecule amide (C19H20F3NO3, MW 367.37 g/mol) featuring a 4-methoxyphenylacetyl moiety linked via an amide bond to a 2-(3-trifluoromethylphenoxy)ethylamine chain . It is classified as a research-grade organic building block or tool compound, supplied primarily by specialized chemical vendors at purities typically ≥95% . No independent pharmacological annotation or biological activity data are currently indexed in authoritative open databases such as ChEMBL, BindingDB, or PubChem (as of this analysis), indicating that the compound has not yet been the subject of extensive published medicinal chemistry campaigns or formal biological profiling.

Why Generic Substitution of CAS 1172291-41-6 Jeopardizes Research Reproducibility


Interchanging 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide with close structural analogs—such as the des-trifluoromethyl variant, the 4-CF3 positional isomer, or the propanamine (fluoxetine-type) scaffold—introduces uncontrolled variables that can invalidate SAR conclusions or screening outcomes . The 3-CF3 substitution on the phenoxy ring profoundly alters electron-withdrawing character, lipophilicity (estimated logP), and metabolic stability compared to the 4-CF3 isomer or hydrogen, while the amide linkage imposes conformational rigidity, hydrogen-bonding capacity, and hydrolytic stability distinctly different from the tertiary amine found in fluoxetine derivatives . Without experimental confirmation that these structural perturbations are inactive in a given assay, generic replacement risks false-negative or false-positive results, undermining the traceability and integrity of chemical biology or preclinical discovery workflows.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide (CAS 1172291-41-6) Against Structural Analogs


Structural Uniqueness of the 3-Trifluoromethylphenoxy Motif Versus 4-CF3 and Hydrogen Analogs

The target compound bears a 3-trifluoromethyl substituent on the phenoxy ring, whereas the closest commercially co-listed analog (CAS not independently verified) carries a 4-trifluoromethyl group. The 3-CF3 vs. 4-CF3 positional isomerism is known in medicinal chemistry to differentially modulate target engagement due to altered dipole moment, steric profile, and metabolic soft spots, yet no head-to-head biological data exist for this specific pair [1]. The des-trifluoromethyl analog entirely lacks the electron-withdrawing group, which is expected to reduce lipophilicity (clogP) by approximately 0.8–1.2 log units based on fragment-based calculations and abolish CF3-specific fluorine-protein interactions, though direct experimental comparisons are absent.

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Amide Linkage Versus Propanamine Scaffold: Conformational and Stability Differentiation

The target compound contains a propanamide linkage (–CH2–CH2–C(=O)–NH–), which is chemically and metabolically distinct from the propanamine scaffold (–CH2–CH2–CH2–NH–) found in fluoxetine and its analogs. The amide bond introduces partial double-bond character (C–N rotational barrier ~15–20 kcal/mol), restricting conformational freedom relative to the freely rotating amine, and confers resistance to oxidative N-dealkylation pathways that dominate fluoxetine metabolism [1]. However, no paired comparative stability or metabolic data are available for this specific compound.

Chemical Stability Drug Metabolism Pharmacokinetics

Purity Specification and Batch Consistency: Vendor-Documented Quality Metrics

Commercial listings for CAS 1172291-41-6 specify a minimum purity of 95% (HPLC) with molecular formula C19H20F3NO3 and molecular weight 367.37 g/mol . In contrast, the closest purchasable analog, 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide, features an additional fluorine atom on the propanamide α-position and a different substitution pattern, with no directly comparable purity specification publicly disclosed. The defined purity threshold of the target compound provides a minimum quality benchmark that analog listings do not consistently match, reducing procurement risk for applications requiring defined stoichiometry (e.g., biochemical assays, chemical derivatization).

Quality Control Analytical Chemistry Procurement

Absence of Pre-Existing Biological Annotation as a Tool Compound Selection Advantage

Unlike fluoxetine (a well-annotated SSRI with extensive polypharmacology) or the 4-CF3 isomer (occasionally referenced in patent literature), CAS 1172291-41-6 has no known biological target annotations in public databases (e.g., ChEMBL, BindingDB) as of the knowledge cutoff [1]. This absence of pre-existing pharmacological bias makes it suitable for phenotypic screening libraries where a 'clean slate' compound is desired to avoid confounding canonical target engagement. However, this is not a positive quantitative differentiation but a negative distinguishing feature: the compound lacks data rather than demonstrating superior selectivity.

Chemical Biology Target Identification Phenotypic Screening

Best-Fit Application Scenarios for 3-(4-Methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide (CAS 1172291-41-6) Based on Differentiated Evidence


Scaffold-Hopping and Core-Structure Patent Avoidance in Serotonin Transporter (SERT) Chemical Space

When a medicinal chemistry program requires exploration of SERT-adjacent chemical space but must avoid the crowded fluoxetine (propanamine) patent landscape, the propanamide scaffold with 3-CF3-phenoxy substitution offers a structurally distinct core that, based on class-level inference, is likely to exhibit distinct metabolic stability, conformational preference, and potentially target selectivity compared to tertiary amines. The compound can serve as a starting point for fragment-based or scaffold-hopping campaigns precisely because its activity is untested, allowing researchers to establish first-in-class SAR without legal or intellectual property encumbrance from the fluoxetine chemical series. [1]

Fluorine-Walk Strategy for Physicochemical Property Modulation

The 3-CF3-phenoxy moiety provides a distinct fluorine substitution pattern for systematic 'fluorine-walk' studies. Medicinal chemists can compare this compound with the 2-CF3, 4-CF3, and di-substituted analogs to map the impact of fluorine position on lipophilicity (logD), permeability, and metabolic stability. Quantitative differences observed in stabilities and permeabilities of other fluorinated series support the expectation that positional isomerism significantly modulates these properties, though direct measurements for this specific chemotype are pending. As a high-purity (≥95%) building block, the compound enables controlled structure-property relationship investigations free from confounding impurities.

Negative-Control Design in Phenotypic Assays Requiring a Structurally Analogous but Pharmacologically Unannotated Compound

For biochemical or cell-based assays where fluoxetine or its analogs produce a known positive signal (e.g., SERT inhibition), CAS 1172291-41-6 may serve as a structurally analogous but pharmacologically silent negative control, provided prior in-assay validation confirms inactivity. Its amide linkage, distinct from the active amine pharmacophore, and its 3-CF3 substitution, divergent from the 4-CF3 group present in fluoxetine, rationalize its potential as an inactive comparator. However, this application requires experimental confirmation; the current absence of biological data means the compound cannot be assumed inactive without testing. [1]

Synthetic Intermediate for Custom-Functionalized Probes and Bifunctional Molecules

With a defined purity of ≥95% and a molecular weight of 367.37 g/mol, the compound is suitable as a synthetic intermediate for constructing more complex molecular architectures, such as PROTACs, molecular glues, or fluorescent probes. The amide bond provides a stable anchor for further derivatization, while the 3-CF3 group can serve as a ¹⁹F NMR handle for tracking reactions or monitoring target engagement in in-cell NMR studies. Procurement from vendors with documented purity specifications ensures reliable stoichiometry in multi-step synthetic sequences.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.